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molecular formula C12H13F3N2O2 B3154250 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid CAS No. 773849-16-4

4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid

Cat. No. B3154250
M. Wt: 274.24 g/mol
InChI Key: TXGPVURKRLEGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947700B2

Procedure details

37.9 g (195 mmol) piperazine hexahydrate are refluxed for 2 hours with 12.4 g (66 mmol) 4-fluoro-3-trifluoromethyl-benzonitrile suspended in 40 ml of ethanol. Then 13.7 ml (261 mmol) 50% sodium hydroxide solution and 13.7 ml of water are added and the mixture is refluxed for a further 3.5 hours and kept at ambient temperature for a further 15 hours. Then 43.5 ml of conc. hydrochloric acid are added and the mixture is cooled to 10° C. for 30 minutes with stirring. The precipitate obtained is suction filtered, washed with a little water and dried at 40° C. in the circulating air dryer for 24 hours.
Quantity
37.9 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.7 mL
Type
solvent
Reaction Step Two
Quantity
43.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH2:1].[OH2:2].O.O.O.O.[NH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.F[C:14]1[CH:21]=[CH:20][C:17]([C:18]#N)=[CH:16][C:15]=1[C:22]([F:25])([F:24])[F:23].[OH-].[Na+].Cl>C(O)C.O>[N:7]1([C:14]2[CH:21]=[CH:20][C:17]([C:18]([OH:2])=[O:1])=[CH:16][C:15]=2[C:22]([F:25])([F:24])[F:23])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
37.9 g
Type
reactant
Smiles
O.O.O.O.O.O.N1CCNCC1
Name
Quantity
12.4 g
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)C(F)(F)F
Step Two
Name
Quantity
13.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13.7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
43.5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for a further 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with a little water
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in the circulating air dryer for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
N1(CCNCC1)C1=C(C=C(C(=O)O)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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